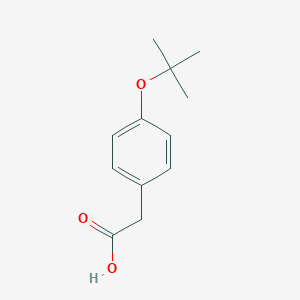
N-Octadecanoyl-Nile blue
Overview
Description
N-Octadecanoyl-Nile Blue is a chemical compound with the formula C38H53N3O2 . It is used as a membrane probe and an optode sensor for sodium and other ions .
Synthesis Analysis
The synthesis of N-Octadecanoyl-Nile Blue is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular structure of N-Octadecanoyl-Nile Blue is represented by the formula C38H53N3O2 . The SMILES string representation isCCCCCCCCCCCCCCCCCC(=O)\\N=C1/C=C2Oc3cc(ccc3N=C2c4ccccc14)N(CC)CC . Physical And Chemical Properties Analysis
N-Octadecanoyl-Nile Blue is a violet powder . It is soluble in alcohols, DMSO, and DMF . It has a melting point of 91-93 °C . Its fluorescence properties are λex 614 nm and λem 663 nm when protonated .Scientific Research Applications
Chromoionophore I: A Comprehensive Analysis of Scientific Research Applications
Chromoionophore I, also known as N-Octadecanoyl-Nile blue or ETH 5294, is a versatile compound with several unique applications in scientific research. Below is a detailed analysis of its applications across different fields:
Ion-Selective Sensors: This compound serves as an optode sensor for sodium and other ions. It has been used to develop optical dihydrogen phosphate-selective sensors that are more suitable for operation at physiological pH levels compared to their ion-selective electrode counterparts .
Medical Diagnostics: In medical diagnostics, Chromoionophore I’s properties allow for the detection of ions in complex real samples such as body fluids and cells. This application is crucial for understanding physiological processes and diagnosing medical conditions .
Fabric Technology: The compound’s ability to act as a lipophilic pH indicator makes it suitable for integration into fabrics. This application enables the creation of selective and reversible ion optodes on fabrics, which can detect electrolytes and provide valuable data in various research settings .
Mechanism of Action
Target of Action
Chromoionophore I, also known as N-Octadecanoyl-Nile blue, is primarily targeted towards hydrogen ions (H+) . It is a H±selective neutral chromoionophore , which means it selectively binds and transports hydrogen ions across biological membranes .
Result of Action
The primary result of Chromoionophore I’s action is the alteration of intracellular pH levels . By transporting hydrogen ions across the cell membrane, it can cause changes in the pH-dependent biochemical reactions within the cell.
properties
IUPAC Name |
N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N3O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-37(42)39-34-29-36-38(32-24-22-21-23-31(32)34)40-33-27-26-30(28-35(33)43-36)41(5-2)6-3/h21-24,26-29H,4-20,25H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWBZQJIXVRCJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402892 | |
| Record name | Chromoionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromoionophore I | |
CAS RN |
125829-24-5 | |
| Record name | Chromoionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






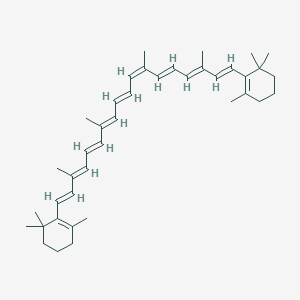
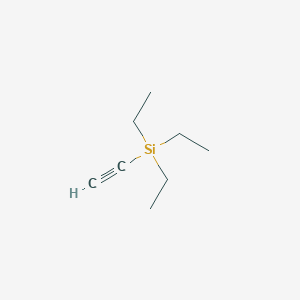
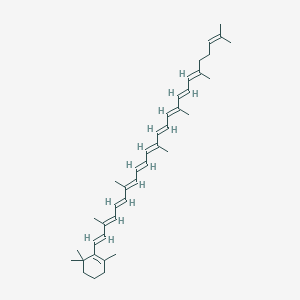
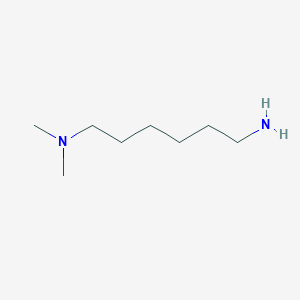

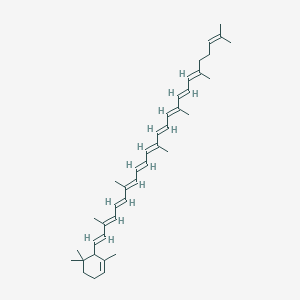

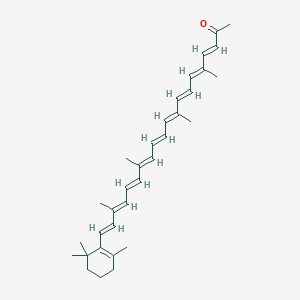
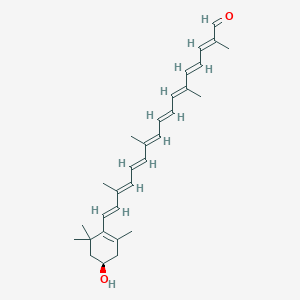
![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
